4-Azidobenzoyl chloride

Description

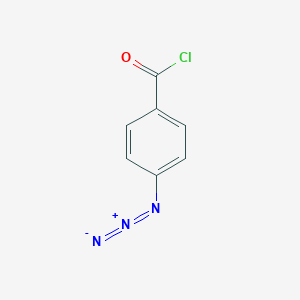

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azidobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKYTTAVNYTVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163995 | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14848-01-2 | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14848-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014848012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Azidobenzoyl Chloride

Synthetic Pathways to 4-Azidobenzoyl Chloride

There are two principal and well-established routes for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials.

The most direct method for synthesizing this compound is the conversion of its corresponding carboxylic acid, 4-azidobenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

When 4-azidobenzoic acid is treated with an excess of thionyl chloride, it is converted into this compound. The reaction is often heated to reflux to ensure completion, and the excess thionyl chloride can be removed under vacuum, yielding the product, often as a solid. rsc.org In one documented procedure, 4-azidobenzoic acid was refluxed with freshly distilled thionyl chloride at 75°C for four hours, resulting in a near-quantitative yield (99%) of the desired acid chloride. rsc.org Similarly, dissolving 4-azidobenzoic acid in a solvent like dimethylformamide (DMF) followed by the addition of thionyl chloride is another effective approach.

Oxalyl chloride is also a suitable reagent for this conversion and is often used in an inert solvent like dichloromethane (B109758) (DCM). medchemexpress.com This method can be advantageous as the byproducts, carbon dioxide and carbon monoxide, are gaseous, which can simplify purification. The reaction typically proceeds at room temperature. medchemexpress.com

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 4-Azidobenzoic acid | Thionyl chloride | None (excess reagent) | Reflux, 75°C, 4 h | 99% | rsc.org |

| 4-Azidobenzoic acid | Thionyl chloride | Dimethylformamide | Stirred, ~1 h | N/A | |

| 2-Azidoacetic acid | Oxalyl chloride | Dichloromethane, DMF (cat.) | 0°C to RT, 5 h | N/A | medchemexpress.com |

An alternative and common synthetic route begins with the more readily available precursor, 4-aminobenzoic acid. This multi-step process first involves the conversion of the primary amine group into an azide (B81097), which is then followed by the conversion of the carboxylic acid to the acid chloride as described previously.

The first stage is a diazotization reaction. 4-aminobenzoic acid is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0°C). rsc.org This generates an intermediate diazonium salt. Subsequently, a solution of sodium azide (NaN₃) is added to the diazonium salt solution. rsc.org This results in the displacement of the diazonium group and the formation of 4-azidobenzoic acid, which often precipitates from the solution as a solid. rsc.org Yields for this transformation are generally high, with reports of 73% to 92%. rsc.org

Once the 4-azidobenzoic acid has been synthesized and isolated, it is converted to this compound using thionyl chloride or oxalyl chloride as detailed in section 2.1.1. rsc.orgnih.gov This two-part pathway provides a reliable method for producing the target compound from inexpensive starting materials.

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Yield | Reference |

| 1 | 4-Aminobenzoic acid | 1. NaNO₂, HCl | 0°C | 4-Carboxybenzenediazonium chloride | N/A | rsc.org |

| 2 | 4-Carboxybenzenediazonium chloride | 2. NaN₃ | Stirred, 90 min | 4-Azidobenzoic acid | 92% | rsc.org |

| 3 | 4-Azidobenzoic acid | SOCl₂ | Reflux, 75°C, 4 h | This compound | 99% | rsc.org |

Synthesis of Chemically Modified Derivatives for Specific Applications

To tailor the properties of this compound for specific applications, such as enhancing photoreactivity or enabling conjugation to particular molecules, chemically modified derivatives have been developed.

Fluorinated aryl azides are valuable photo-cross-linkers because they can often be activated by longer wavelength UV light (~300 nm), which minimizes damage to biological samples compared to non-fluorinated versions. aatbio.com The synthesis of 4-azido-2,3,5,6-tetrafluorobenzoyl chloride begins with the preparation of its corresponding acid.

The precursor, 4-azido-2,3,5,6-tetrafluorobenzoic acid, can be synthesized from methyl pentafluorobenzoate. By reacting methyl pentafluorobenzoate with sodium azide in an acetone/water mixture at reflux, the fluorine atom at the para position is displaced to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate with high efficiency (80% yield). rsc.org This ester is then hydrolyzed using a base, such as sodium hydroxide (B78521) in a methanol/water solution, followed by acidification to produce 4-azido-2,3,5,6-tetrafluorobenzoic acid in excellent yield (91%). rsc.org This fluorinated acid can then be converted to the desired 4-azido-2,3,5,6-tetrafluorobenzoyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride. asianpubs.org

Polyethylene (B3416737) glycol (PEG) chains are often attached to molecules to improve solubility, reduce immunogenicity, and alter pharmacokinetic properties. Creating a PEGylated derivative of this compound allows for the introduction of a photoreactive group onto a PEG molecule.

The synthesis of α-4-azidobenzoyl-ω-methoxy-PEG is achieved through a standard esterification reaction. This compound is reacted with a methoxy-terminated polyethylene glycol (mPEG-OH). The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), which acts as a scavenger for the HCl byproduct. The terminal hydroxyl group of the PEG chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form a stable ester linkage. This results in the desired product where the photoreactive 4-azidobenzoyl group is attached to one end of the PEG chain. mdpi.com

This compound is a valuable tool for immobilizing biomolecules onto surfaces or into matrices, a key step in creating functional biomaterials. This is achieved by first conjugating the 4-azidobenzoyl moiety to a molecule that has a high affinity for a specific target. A prime example of this strategy involves biotin (B1667282), which has an exceptionally strong interaction with avidin (B1170675) and streptavidin.

A representative conjugate, which can be used for photo-immobilization, is formed by reacting this compound with biocytin. Biocytin is a derivative of biotin and L-lysine, and it possesses a free primary amine on the lysine (B10760008) residue. wikipedia.orgcaymanchem.com This amine can react with this compound in an acylation reaction to form a stable amide bond. The reaction is typically performed in a polar aprotic solvent like DMF with a base to neutralize the HCl generated. The resulting conjugate, Nε-(4-azidobenzoyl)-biocytin, combines the photoreactive azido (B1232118) group with the high-affinity biotin tag. This allows the conjugate to first be captured by an avidin-coated surface or biomaterial and then be permanently cross-linked upon UV irradiation.

Optimization of Reaction Conditions and Synthetic Yields

The synthesis of this compound from its precursor, 4-azidobenzoic acid, is a critical step in the derivatization of this compound. The efficiency of this conversion is highly dependent on the optimization of various reaction parameters. Key factors that influence the synthetic yield include the choice of chlorinating agent, reaction temperature, and reaction duration. Detailed research has identified specific conditions that lead to high yields and purity of the final product.

The most prevalent and effective method for the preparation of this compound involves the use of thionyl chloride (SOCl₂). Research findings indicate that this reaction can achieve near-quantitative yields when optimized. A study demonstrated that treating 4-azidobenzoic acid with an excess of freshly distilled thionyl chloride and refluxing the mixture for 4 hours at 75 °C results in a 99% yield of this compound. rsc.org This high efficiency is attributed to the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.

While thionyl chloride is a highly effective reagent, other chlorinating agents are commonly employed for the conversion of carboxylic acids to acyl chlorides and represent alternative synthetic strategies. wikipedia.org Although specific comparative studies on 4-azidobenzoic acid are not extensively detailed in the literature, data from the synthesis of the parent compound, benzoyl chloride, provide insight into the efficacy of these alternative reagents. For instance, the reaction of benzoic acid with phosphorus pentachloride (PCl₅) has been shown to produce benzoyl chloride in 90% yield. prepchem.com Similarly, the use of oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another common method. wikipedia.org The reaction of sodium benzoate (B1203000) with oxalyl chloride has been reported to yield benzoyl chloride in 97% yield, highlighting its potential for high-efficiency conversions. prepchem.com

The optimization of reaction temperature and duration is crucial for maximizing yield and minimizing the formation of impurities. For the thionyl chloride-mediated synthesis of this compound, a reaction temperature of 75 °C with a duration of 4 hours has been proven to be highly effective. rsc.org A patent describing the synthesis of benzoyl chloride using thionyl chloride suggests a broader temperature range of 30-70 °C for a duration of 1–6 hours, indicating that conditions can be tailored based on the specific substrate and scale of the reaction. google.com

The following tables provide a summary of research findings on the synthesis of this compound and a comparative look at the synthesis of benzoyl chloride using different chlorinating agents.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Azidobenzoic acid | Thionyl chloride | None (neat) | 75 | 4 | 99 | rsc.org |

Table 2: Comparative Synthesis of Benzoyl Chloride

| Starting Material | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic acid | Phosphorus pentachloride | None (neat) | Not specified | 90 | prepchem.com |

| Sodium benzoate | Oxalyl chloride | Benzene (B151609) | Gentle heating | 97 | prepchem.com |

Mechanistic Insights into the Reactivity of 4 Azidobenzoyl Chloride

Acyl Chloride Functionality: Nucleophilic Acyl Substitution Reactions

Reaction with Nucleophiles (e.g., water, alcohols, amines)

4-Azidobenzoyl chloride reacts readily with a range of nucleophiles. chemistrysteps.com The general mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.comyoutube.com This is typically the rate-limiting step. libretexts.org Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. masterorganicchemistry.comyoutube.comyoutube.com

Reaction with Water: In the presence of water, this compound undergoes hydrolysis to form 4-azidobenzoic acid. This reaction can be vigorous, particularly with acyl chlorides attached to alkyl groups. chemguideforcie.co.uk The reaction with benzoyl chloride derivatives is comparatively slower. chemguideforcie.co.uk

Reaction with Alcohols: Alcohols react with this compound in a process known as alcoholysis to yield the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct and drive the reaction to completion. chemistrysteps.com

Reaction with Amines: Primary and secondary amines react rapidly with this compound to form stable amide bonds. chemistrysteps.comfishersci.it This amidation reaction, often referred to as the Schotten-Baumann reaction, is a cornerstone of organic synthesis. youtube.comfishersci.it Due to the high reactivity, the reaction is typically performed at low temperatures and in the presence of a base to scavenge the generated HCl. fishersci.it The neutral amine is a potent enough nucleophile to attack the acyl chloride directly. youtube.com

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Water (H₂O) | 4-Azidobenzoic acid | Hydrolysis |

| Alcohol (R-OH) | Alkyl 4-azidobenzoate | Esterification |

| Amine (R-NH₂) | N-substituted-4-azidobenzamide | Amidation |

Formation of Amides and Esters as Linkers

The ability of this compound to readily form stable amide and ester linkages is fundamental to its application as a linker molecule. rsc.orgrsc.org By reacting with nucleophilic functional groups present on biomolecules (such as the amine groups in lysine (B10760008) residues of proteins) or synthetic polymers, it can be covalently attached, introducing the photoactivatable azide (B81097) group for subsequent manipulations. nih.gov The formation of amides from acyl chlorides and amines is a particularly robust and widely used method for bioconjugation. fishersci.itlibretexts.orgnih.gov

Azide Group Reactivity: Photochemistry and Cycloaddition Pathways

The azide group in this compound offers a distinct set of reactions, primarily centered around photochemistry and cycloadditions. These reactions are orthogonal to the acyl chloride chemistry, meaning they can be performed without interfering with the amide or ester linkages formed previously.

Photoactivation and Nitrene Generation for Covalent Crosslinking

Aryl azides, such as the one in this compound, are photolabile. nih.gov Upon irradiation with ultraviolet (UV) light, typically in the range of 254-300 nm, the azide group undergoes photolysis, extruding a molecule of dinitrogen gas (N₂). This process generates a highly reactive and transient intermediate known as a nitrene. nih.gov

This aryl nitrene is a potent electrophile and can undergo a variety of reactions, most notably insertion into C-H and N-H bonds, as well as addition to C=C double bonds. When this compound is used as a photoaffinity labeling reagent, this nitrene-mediated reaction leads to the formation of stable covalent bonds with nearby molecules, effectively "crosslinking" them. nih.govkorambiotech.com This property is extensively utilized in chemical biology to study molecular interactions, such as identifying binding partners for proteins or mapping receptor-ligand complexes. nih.govkorambiotech.com

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group is a classic 1,3-dipole and can participate in 1,3-dipolar cycloaddition reactions with various "dipolarophiles," most commonly alkynes. wikipedia.orgijrpc.comyoutube.com The thermal reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, produces a stable five-membered triazole ring. wikipedia.orgorganic-chemistry.org However, this reaction often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

A significant advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "Click Chemistry". organic-chemistry.orgwikipedia.orgyoutube.comtcichemicals.com The CuAAC reaction proceeds under mild, often aqueous conditions, at room temperature, and, importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org This reaction is characterized by its high yield, broad scope, and tolerance of a wide range of functional groups, making it an exceptionally powerful tool for bioconjugation and materials science. tcichemicals.com The azide group of this compound can thus be used to "click" onto molecules containing a terminal alkyne, forming a stable triazole linkage. researchgate.net

Influence of Substituents on Azide Reactivity and Stability

The reactivity and stability of the aryl azide are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Electronic Effects: Electron-withdrawing groups attached to the aryl ring generally increase the electrophilicity and reactivity of the azide. rsc.orgrsc.org For instance, in Staudinger reactions, electron-withdrawing groups on the aryl azide accelerate the reaction rate. rsc.org Conversely, electron-donating groups decrease the reactivity. rsc.orgrsc.org The azide group itself acts as an inductively withdrawing group but has a negligible resonance effect on a phenol (B47542) ring. researchgate.net However, its electronic behavior can be "chameleonic," acting as a π-donor in other contexts. researchgate.net

Steric Effects: Steric hindrance around the azide group can also play a significant role in its reactivity. researchgate.net Bulky substituents near the azide can impede its approach to a reaction partner, thereby slowing down the reaction rate in processes like cycloadditions. researchgate.netrsc.org

Table 2: Summary of Substituent Effects on Aryl Azide Reactivity

| Substituent Type | Effect on Reactivity | Rationale | Example Reaction |

|---|---|---|---|

| Electron-Withdrawing | Increases | Enhances electrophilicity of the azide | Staudinger Reaction, Enolate-mediated triazolization rsc.org |

| Electron-Donating | Decreases | Reduces electrophilicity of the azide | Staudinger Reaction rsc.org |

| Steric Hindrance | Decreases | Impedes access to the azide group | Cycloaddition Reactions researchgate.net |

Electrophilic Aromatic Acylation Mechanisms (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct method for the introduction of an acyl group onto an aromatic ring. nih.govwikipedia.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org The reaction with this compound follows this established mechanistic pathway to form 4-azidoaryl ketones.

The mechanism commences with the activation of this compound by a Lewis acid, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. libretexts.org

Once generated, the 4-azidobenzoyl acylium ion acts as a potent electrophile. It is attacked by the π-electrons of an electron-rich aromatic ring, such as benzene (B151609) or its derivatives. libretexts.org This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate.

In the final step of the mechanism, a weak base, typically the AlCl₄⁻ complex formed during the initial activation step, abstracts a proton from the carbon atom bearing the newly attached acyl group. wikipedia.org This deprotonation restores the aromaticity of the ring, yielding the final product, a 4-azidoaryl ketone, and regenerating the Lewis acid catalyst. wikipedia.org

A key feature of Friedel-Crafts acylation is that the acyl group introduced is electron-withdrawing. wikipedia.org This deactivates the aromatic ring, making the product less reactive than the starting material and thus preventing further acylation reactions. wikipedia.orglibretexts.org This characteristic allows for the synthesis of monoacylated products with high selectivity. organic-chemistry.org The azide group (N₃) in this compound is also an electron-withdrawing group, which can influence the reactivity of the acyl chloride and the properties of the resulting ketone.

While the general mechanism is well-understood, specific reaction conditions can be optimized for different aromatic substrates. The choice of Lewis acid, solvent, and reaction temperature can all impact the yield and selectivity of the acylation reaction. organic-chemistry.orgnih.gov For instance, more reactive aromatic compounds may require milder Lewis acids or lower temperatures to avoid side reactions. wikipedia.org

The following table provides a generalized representation of the Friedel-Crafts acylation using this compound with various aromatic substrates. Please note that specific yields and optimal conditions would need to be determined experimentally.

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Expected Major Product |

|---|---|---|---|

| Benzene | AlCl₃ | CS₂ or Nitrobenzene | 4-Azidobenzophenone |

| Toluene | AlCl₃ | CH₂Cl₂ | 4-Azido-4'-methylbenzophenone |

| Anisole | FeCl₃ or ZnCl₂ | CH₂Cl₂ | 4-Azido-4'-methoxybenzophenone |

| Chlorobenzene | AlCl₃ | CS₂ | 4-Azido-4'-chlorobenzophenone |

Applications in Chemical Biology and Biomedical Research

Photoaffinity Labeling (PAL) Strategies

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding sites within biological macromolecules. nih.gov This method utilizes a photoaffinity probe, a molecule that contains a photoreactive group, which upon activation by light, forms a covalent bond with its interacting partner. nih.gov The 4-azidobenzoyl group is a commonly employed photoreactive moiety in the design of such probes. nih.gov

The azidobenzoyl group, when incorporated into a ligand or a molecule of interest, allows for the covalent capture of transient interactions with its protein target. Upon photoactivation, typically with UV light, the aryl azide (B81097) group of the 4-azidobenzoyl moiety is converted into a highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H, N-H, or O-H bonds within the binding site of a protein, forming a stable covalent linkage. nih.gov This process effectively "labels" the protein at or near the binding site. Subsequent analysis, often involving proteolytic digestion and mass spectrometry, can then identify the specific amino acid residues that have been modified, thereby mapping the ligand-binding pocket. nih.gov This approach has been instrumental in validating drug targets and elucidating the structural basis of protein-ligand interactions. nih.gov

Understanding the intricate network of interactions between proteins and nucleic acids is fundamental to deciphering the mechanisms of gene regulation and other essential cellular processes. Photoaffinity labeling with probes containing the 4-azidobenzoyl group has proven to be a valuable tool in this context. For instance, a cleavable photo-cross-linking reagent, N-(2-methoxy-6-azidoacridin-9-yl)-N'-(4-azidobenzoyl)cystamine, has been synthesized to analyze protein-nucleic acid interactions. nih.govnih.gov This reagent incorporates two distinct photosensitive groups: an azidoacridinyl moiety and an azidobenzoyl moiety. nih.gov This design allows for sequential activation, enabling the formation of cross-links between proteins and DNA within chromatin. nih.gov Such studies have successfully induced cleavable cross-links between histone proteins and DNA, providing insights into the spatial organization of chromatin. nih.gov

The study of receptor function and modulation is a cornerstone of pharmacology and neuroscience. Photoaffinity probes incorporating the azido (B1232118) moiety have been developed to investigate the structure and function of various receptors, including dopamine (B1211576) receptors. These probes are designed to bind to the receptor of interest and, upon photolysis, form a covalent bond with the receptor protein. This allows for the identification and characterization of the ligand-binding subunits of the receptor. For example, several photoaffinity labels for both D-1 and D-2 dopamine receptors have been synthesized, often incorporating an azido-substituted phenyl group, to selectively identify the ligand-binding subunits of these receptors. nih.govnih.govlookchem.com

| Photoaffinity Probe | Target Receptor | Key Findings |

| Iodoazidoclebopride (IAC) | Dopamine D2 Receptor | A novel photoaffinity label for the D2 receptor. nih.gov |

| (RS)-7-[125I]Iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D-1 Receptor | Selectively identifies the ligand binding subunits of the receptor. nih.gov |

| R-(+)-7-Iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (I-MAB) | Dopamine D-1 Receptor | A high-affinity and stereoselective photoaffinity label that identifies the ligand-binding subunits. lookchem.com |

The choice of a photoaffinity probe is critical for the success of a labeling experiment. The 4-azidobenzoyl group is one of several commonly used photoreactive moieties, each with its own advantages and disadvantages. A comparative study of four different photoactivatable probes—aryl azides (represented by a 4-azidobenzoyl group), aryl diazirines, α-diazocarbonyls, and benzophenones—revealed important differences in their photochemical behavior. nih.gov The 4-azidobenzoyl group demonstrated comparable crosslinking efficiency to a trifluoromethyldiazirinylphenyl group. nih.gov However, it showed a higher probability of forming non-uniform irradiation products through rearrangement. nih.gov A key advantage of the 4-azidobenzoyl group is its relatively lower reactivity with water compared to the highly electrophilic carbene generated from the diazirine. nih.gov In contrast, benzophenone (B1666685) derivatives exhibit a very low affinity for reacting with water but require prolonged UV irradiation for complete activation. nih.gov

| Photoaffinity Probe | Crosslinking Efficiency | Reactivity with Water | Formation of Non-uniform Products | Irradiation Requirements |

| 4-Azidobenzoyl | Comparable to (Tmd)Phe | Less dominant | Higher probability | Moderate |

| (Tmd)Phe (Aryl diazirine) | High | High tendency to react with water | Low | Smooth photolysis |

| Benzophenone (Bpa) | Not specified | Extremely low affinity | Variety of products | Prolonged UV irradiation |

| 2-Diazo-3,3,3-trifluoropropionyl (α-diazocarbonyl) | Not activated under study conditions | Not applicable | Not applicable | Not activated under study conditions |

Bioorthogonal Click Chemistry in Complex Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of 4-azidobenzoyl chloride makes it a suitable participant in one of the most prominent bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is a highly efficient and specific "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. nih.govcreative-biolabs.com This reaction has become a cornerstone of bioconjugation due to its reliability, high yield, and compatibility with aqueous environments. nih.govbioclone.net In this context, molecules functionalized with a 4-azidobenzoyl group can be readily "clicked" onto other molecules containing a terminal alkyne. This strategy is widely used to attach reporter molecules, such as fluorophores or affinity tags, to proteins, nucleic acids, or other biomolecules that have been metabolically or synthetically incorporated with an alkyne handle. bioclone.net The CuAAC reaction is catalyzed by copper(I), and the use of ligands can enhance the reaction rate and protect biomolecules from oxidative damage. nih.gov This powerful conjugation method has enabled a wide range of applications, from the labeling and visualization of biomolecules in living cells to the construction of complex biomaterials. creative-biolabs.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for In Vivo Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool for in vivo applications due to its ability to form stable triazole linkages under physiological conditions without the need for a toxic copper catalyst. nih.govsemanticscholar.org This bioorthogonal reaction relies on the high reactivity of a strained alkyne, such as a cyclooctyne, with an azide. nih.govsemanticscholar.orgnih.gov While direct in vivo studies detailing the use of this compound in SPAAC are not extensively documented in the provided search results, its azide functionality makes it a suitable reaction partner for strained alkynes.

The general principle of SPAAC involves the introduction of an azide-bearing molecule, which could be derived from this compound, into a biological system. This is followed by the administration of a molecule containing a strained alkyne, leading to a [3+2] cycloaddition reaction and the formation of a stable triazole linkage. nih.govsemanticscholar.org The reaction kinetics of SPAAC are crucial for its in vivo efficacy, with more reactive strained alkynes leading to faster labeling at lower concentrations. nih.gov This is particularly important for dynamic imaging processes in living organisms. nih.gov

The versatility of SPAAC allows for the labeling of a wide array of biomolecules in their native environment, provided they have been metabolically, genetically, or chemically engineered to contain an azide or alkyne group. nih.govnih.gov For instance, cells can be engineered to display azide-functionalized glycans on their surface, which can then be targeted by strained alkyne-bearing probes for in vivo imaging. nih.gov

Functionalization of Biomolecules (e.g., Glycans, Peptides, Antibodies)

The acyl chloride group of this compound provides a reactive handle for the functionalization of various biomolecules, including glycans, peptides, and antibodies. This functionalization introduces an azide group onto the biomolecule, which can then be utilized in subsequent bioorthogonal reactions like SPAAC.

Glycans: Metabolic oligosaccharide engineering is a common strategy to introduce azides into cellular glycans. nih.govnih.gov Cells are cultured with azide-modified monosaccharide precursors, which are metabolized and incorporated into the glycan structures on the cell surface. nih.govnih.gov While this method is widely used, direct chemical modification of glycans is also possible. This compound can be used to acylate hydroxyl groups present in glycan structures, thereby introducing the 4-azidobenzoyl moiety.

Peptides and Proteins: The functionalization of peptides and proteins with this compound can occur at various nucleophilic residues. The primary amino groups of lysine (B10760008) side chains and the N-terminus are common targets for acylation by the acyl chloride. This reaction results in the formation of a stable amide bond, covalently linking the 4-azidobenzoyl group to the peptide or protein. The introduced azide can then be used for further modifications, such as the attachment of probes or other molecules of interest through click chemistry. This approach is valuable in proteomics for protein labeling and identification. nih.gov

Antibodies: Antibodies can be functionalized with this compound through the modification of lysine residues, similar to other proteins. The resulting azide-modified antibody can then be conjugated to other molecules, such as drugs or imaging agents, using SPAAC. This site-specific modification is crucial for creating well-defined antibody conjugates with preserved antigen-binding affinity.

Development of Antibody-Drug Conjugates (ADCs) and Diagnostic Tags

The dual functionality of this compound makes it a valuable linker component in the development of antibody-drug conjugates (ADCs) and diagnostic tags. njbio.com ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. njbio.com

In the context of ADCs, a linker derived from this compound can be used to connect the antibody to the drug. The acyl chloride end can react with a nucleophilic group on the antibody (e.g., the amino group of a lysine residue), while the azide end can be reacted with an alkyne-modified drug via SPAAC. Alternatively, the azide can be part of a cleavable or non-cleavable linker system that releases the drug under specific conditions within the target cell. nih.govjocpr.comnih.gov The stability of the linker in circulation and its ability to release the payload at the target site are critical for the efficacy and safety of the ADC. jocpr.comnih.gov

For the development of diagnostic tags, this compound can be used to attach imaging agents, such as fluorescent dyes or radioisotopes, to targeting moieties like antibodies or peptides. The azide group allows for the efficient and specific conjugation of the imaging agent via click chemistry, leading to the creation of probes for various imaging modalities, including fluorescence microscopy and positron emission tomography (PET). nih.gov

| Application | Biomolecule | Key Reaction | Purpose |

| Antibody-Drug Conjugates (ADCs) | Antibody, Cytotoxic Drug | Acylation, SPAAC | Targeted cancer therapy |

| Diagnostic Tags | Antibody/Peptide, Imaging Agent | Acylation, SPAAC | In vivo imaging and diagnostics |

Strategies for Thiol Group Modification and Bioconjugation

The modification of thiol groups, particularly the side chain of cysteine residues in proteins, is a widely used strategy for bioconjugation due to the high nucleophilicity and relatively low abundance of cysteine. nih.govnih.gov While this compound primarily reacts with amines and hydroxyls, its azide functionality can be utilized in strategies that indirectly target thiols.

One approach involves a multi-step process where a bifunctional linker is first reacted with the thiol group of a cysteine residue. This linker would contain a thiol-reactive group on one end (e.g., a maleimide (B117702) or haloacetyl group) and an alkyne on the other. Following the reaction with the protein's thiol, the alkyne handle is then available to react with an azide-containing molecule, such as one derived from this compound, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov This modular approach allows for the specific labeling of cysteine residues with the 4-azidobenzoyl moiety.

The resulting bioconjugate would possess the 4-azidobenzoyl group, which could then be used for further functionalization or as a photo-crosslinking agent, as aryl azides can form reactive nitrenes upon UV irradiation, leading to covalent crosslinking with nearby molecules.

| Thiol-Modification Strategy | Reagents | Key Reactions | Outcome |

| Indirect Labeling | Thiol-reactive alkyne linker, this compound derivative | Michael addition/alkylation, SPAAC | Cysteine-specific labeling with an azide |

Role as a Chemical Protection-Deprotection Group

In multi-step organic synthesis, the use of protecting groups is essential to temporarily mask reactive functional groups and prevent unwanted side reactions. nih.govuchicago.edu The 4-azidobenzoyl group can serve as a protecting group for certain functionalities, particularly hydroxyl groups.

The 4-azidobenzoyl group can be introduced to protect hydroxyl groups in a molecule. The reaction of this compound with an alcohol in the presence of a base leads to the formation of a 4-azidobenzoate ester. This ester is generally stable to a range of reaction conditions. nih.gov

The utility of the 4-azidobenzoyl group as a protecting group lies in its specific deprotection conditions. The azide can be reduced to an amine, for example, by catalytic hydrogenation or with reducing agents like dithiothreitol. mdpi.com The resulting 4-aminobenzoyl group can then be removed under different conditions, providing an orthogonal protection strategy when other protecting groups sensitive to the same conditions are present in the molecule. jocpr.comuchicago.edu This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups. jocpr.comuchicago.edu

The synthesis of complex antibiotics such as carbapenems and other beta-lactam derivatives often requires intricate multi-step sequences with the use of various protecting groups. mdpi.comnih.govmdpi.com The 4-azidobenzoyl group can be employed in these syntheses to protect hydroxyl functionalities on key intermediates.

Applications in Materials Science and Polymer Chemistry

Surface Functionalization of Polymeric Materials

4-Azidobenzoyl chloride plays a crucial role in the surface modification of polymeric materials. The introduction of the azido (B1232118) group onto a polymer surface allows for the covalent attachment of other molecules or polymers through photo-induced nitrene insertion or by copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Enhancing Hydrophilicity and Surface Charge of Membranes (e.g., Polybenzimidazole)

Grafting onto Inorganic Nanoparticles (e.g., Colloidal Silica Particles)

This compound is instrumental in the surface functionalization of inorganic nanoparticles, such as colloidal silica. The process typically involves the reaction of the acyl chloride with hydroxyl groups on the silica surface, resulting in the covalent attachment of the 4-azidobenzoyl moiety. These azido-functionalized nanoparticles can then be used in various applications, including the fabrication of nanocomposites and the immobilization of biomolecules. The photoreactive nature of the azide (B81097) group allows for the subsequent grafting of polymers or other molecules upon UV irradiation.

A study on the colloidal crystallization of C60/polymer-grafted silica particles utilized this compound in a multi-step process. Poly(methyl methacrylate-co-2-hydroxyethyl methacrylate) was first reacted with this compound to introduce azidobenzoyl groups, which then reacted with C60. The remaining hydroxyl groups of the copolymer were esterified with this compound before being grafted onto colloidal silica. This approach allowed for the controlled binding of C60 molecules to the polymer-grafted silica particles.

Table 1: Research Findings on Grafting this compound onto Colloidal Silica Particles

| Parameter | Finding |

|---|---|

| Functionalization Method | Esterification of hydroxyl groups on a copolymer with this compound, followed by grafting onto colloidal silica. |

| Application | Preparation of C60/polymer-grafted silica particles for colloidal crystallization studies. |

| Resulting Feature | Introduction of photoreactive 4-azidobenzoyl groups onto the nanoparticle-polymer conjugate. |

| Binding Capacity | The amount of C60 bound to the particles ranged from 0.44 × 10⁴ to 1.71 × 10⁴ molecules per particle. |

Coating of Polyurethane Surfaces for Biomaterial Studies

The surface modification of polyurethanes is critical for improving their biocompatibility and performance in biomedical applications. Aryl azides, derived from precursors like this compound, are employed for the photochemical coating of polyurethane surfaces. This method allows for the covalent attachment of biomolecules or polymers to the surface, which can enhance properties such as blood compatibility.

In one study, a fluorescent aryl azide, N-methyl-N-(2-hydroxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide 4-azidobenzoate, was synthesized as a model compound to investigate the photochemical coupling to poly(ether urethane) surfaces. Upon UV irradiation, the aryl azide covalently binds to the polymer surface. This technique provides a means to quantify the surface density of the coupled molecules, which is crucial for optimizing the biocompatibility of the material. The covalent nature of the bond ensures the stability of the surface modification.

Controlled Polymer Synthesis and End-Group Functionalization

This compound serves as a valuable tool in controlled polymer synthesis, particularly for the introduction of functional end-groups. The azide group can be used in subsequent "click" chemistry reactions to attach other molecules or to form block copolymers.

Termination of Ring-Opening Polymerization for Functionalized Polymers

Acyl chlorides are known to be effective terminating agents in living ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, leading to the formation of polymers with specific end-groups. While the general principle is established, specific research detailing the use of this compound as a terminating agent to produce azide-terminated polyesters was not prominently found in the reviewed literature. The functionalization of polylactide end groups is a key area of research to control degradation and other material properties.

Synthesis of Photoswitchable Polymers (e.g., Azobenzene-containing Poly(ε-caprolactones))

This compound is a key precursor in the synthesis of photoswitchable polymers. These materials can change their properties upon exposure to light of specific wavelengths, making them suitable for applications in areas like drug delivery and optical data storage.

A notable application is in the synthesis of azobenzene-containing poly(ε-caprolactones). In this process, this compound is synthesized from 4-azidobenzoic acid. The azido-functionalized azobenzene (B91143) derivatives are then attached to alkyne-telechelic poly(ε-caprolactone)s via copper-catalyzed azide-alkyne "click" chemistry. This "grafting-to" approach allows for the synthesis of both mono- and bi-armed photoswitchable polymers. The resulting polymers exhibit high thermal stability and can be fully characterized by various analytical techniques.

Table 2: Research Findings on the Synthesis of Photoswitchable Poly(ε-caprolactones)

| Parameter | Finding |

|---|---|

| Precursor Synthesis | This compound is synthesized from 4-azidobenzoic acid and thionyl chloride. |

| Polymerization Method | Coordination insertion ring-opening polymerization of ε-caprolactone followed by "click" chemistry. |

| Functionalization Strategy | "Grafting-to" approach using azide/alkyne "click" reaction to attach azobenzene dyes to the polymer. |

| Resulting Polymers | Mono- and bi-armed azobenzene-containing poly(ε-caprolactone)s. |

| Polymer Characterization | The resulting photoswitchable polymers show high thermal stability and are characterized by 2D-NMR and GPC. |

Development of Biocompatible Materials for Biomedical Devices

The development of biocompatible materials is a cornerstone of modern biomedical device engineering, aiming to create materials that can interface with biological systems without eliciting adverse reactions. This compound serves as a critical reagent in this field, primarily used as a photoactivatable cross-linking agent to modify the surfaces of various materials. Its utility stems from the dual reactivity of its functional groups: the acyl chloride group allows for its initial attachment to polymers or surfaces, while the azide group can be converted into a highly reactive nitrene intermediate upon UV irradiation, which then forms a stable covalent bond with adjacent molecules. This process enables the permanent grafting of biocompatible polymers onto the surfaces of biomedical devices, significantly enhancing their performance and safety.

The primary goal of these surface modifications is to prevent non-specific protein adsorption, which is the initial event that triggers a cascade of undesirable biological responses, including blood coagulation, inflammation, and the foreign body response. By creating a surface that repels proteins, the biocompatibility of implants, diagnostic devices, and other medical tools can be dramatically improved.

Research Findings on Surface Modification

Research has demonstrated the efficacy of using photoactivatable chemistry, analogous to that of this compound, to create biocompatible coatings. In one key study, a similar compound, 4-benzoylbenzoic acid, was used to photochemically immobilize various polymers onto silicone rubber, a common material for medical devices. The acyl chloride group of this compound can be readily reacted with hydroxyl or amine groups on a polymer backbone, such as polyethylene (B3416737) glycol (PEG), to create a photoactivatable polymer derivative. This derivative is then coated onto the device surface and exposed to UV light. The azide group forms a nitrene, which covalently bonds the polymer to the substrate.

This "grafting to" approach is versatile and has been successfully applied to various polymers known for their biocompatibility, such as polyethylene glycol (PEG), polyvinylpyrrolidone, and hyaluronic acid. nih.gov The resulting polymer layer acts as a physical and energetic barrier to protein adsorption.

The effectiveness of these coatings was quantified by measuring the reduction in the adsorption of key blood proteins and observing the subsequent cellular response. nih.gov

Table 1: Effect of Polymer Coatings on Protein Adsorption and Cell Growth on Silicone Rubber

Data derived from studies using analogous photo-reactive chemistry. nih.gov

| Coating Polymer | Fibrinogen Adsorption | Immunoglobulin G Adsorption | Fibroblast Growth |

| Uncoated Silicone Rubber | High | High | Prolific |

| Polyacrylamide | Decreased | Decreased | Nearly Abolished |

| Polyethylene Glycol (PEG) | Decreased | Decreased | Supported Growth* |

| Polyvinylpyrrolidone | Decreased | Decreased | Nearly Abolished |

| Hyaluronic Acid | Decreased | Decreased | Nearly Abolished |

| Elastin-based Polypeptide | Decreased | Decreased | Nearly Abolished |

*Note: While methoxy-polyethylene glycol coatings reduced protein adsorption, they did not inhibit fibroblast growth in this particular study, though PEG is widely recognized for its ability to reduce cell adhesion. nih.gov

The results consistently show that photo-chemically immobilized polymer coatings significantly decrease the adsorption of fibrinogen and immunoglobulin G, two proteins heavily involved in the foreign body response and thrombosis. nih.gov Furthermore, with the exception of the specific PEG variant used in this foundational study, these biocompatible layers were shown to nearly eliminate the growth of fibroblasts, indicating a surface that is non-adhesive to cells and less likely to cause fibrous encapsulation of an implant. nih.gov

This body of research underscores the value of reagents like this compound in creating a new generation of biomedical devices. By covalently attaching well-known biocompatible polymers to material surfaces, it is possible to control the biological interface, leading to improved device integration, longevity, and patient outcomes.

Theoretical and Computational Investigations on 4 Azidobenzoyl Chloride and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 4-azidobenzoyl chloride. semanticscholar.org These calculations provide a detailed picture of the molecule's geometry and the distribution of electrons, which are fundamental to its chemical behavior.

The optimized molecular structure can be calculated to determine bond lengths, bond angles, and dihedral angles in the ground state. For aromatic compounds, these calculations help in assessing the planarity and the electronic effects of substituents—in this case, the azido (B1232118) (-N₃) and acyl chloride (-COCl) groups—on the benzene (B151609) ring.

Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. researchgate.net For molecules involved in cycloaddition reactions, such as the azide (B81097) group in this compound, the HOMO-LUMO energies are critical for understanding the orbital interactions with a reaction partner (e.g., an alkyne). nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the terminal nitrogen atoms of the azide group, while the carbonyl carbon would be a site of positive potential.

Table 1: Calculated Electronic Properties of a Representative Aromatic Azide The following data is illustrative of typical values obtained for aromatic azides using DFT calculations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Characterizes the ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.70 D | Measures the overall polarity of the molecule. semanticscholar.org |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique provides valuable insights into the dynamic behavior and interactions of a compound within a specific environment, such as in solution or in contact with a surface or a macromolecule. nih.gov While specific MD studies on this compound are not prevalent, the methodology can be applied to understand its interactions in various contexts.

An MD simulation for this compound would involve several key steps:

System Setup: A simulation box is created containing the this compound molecule(s) and the molecules of the surrounding environment (e.g., water, an organic solvent, or a polymer chain).

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. This governs the interactions between bonded and non-bonded atoms.

Simulation Run: The system is typically minimized to remove unfavorable contacts, heated to a target temperature, and then allowed to evolve over a set period (from nanoseconds to microseconds) by solving Newton's equations of motion. researchgate.net

Through MD simulations, one could investigate how this compound interacts with other molecules. For example, a simulation could model the process of modifying a polymer surface, showing how the molecule approaches and orients itself relative to the polymer chains before a potential reaction. Key analyses from such simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and interaction energy calculations to quantify the strength of binding between the compound and other components in the system. dovepress.com

Computational Insights into Reaction Pathways and Intermediates

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and reaction intermediates that may be difficult or impossible to observe experimentally. chemrxiv.org For this compound, the azide functional group is of primary interest, particularly its participation in (3+2) cycloaddition reactions, a cornerstone of "click chemistry". nih.gov

Computational studies, often using DFT, can map the potential energy surface (PES) for a reaction. nih.govrsc.org This involves calculating the energies of the reactants, products, and all stationary points in between, including transition states (TS) and intermediates. The activation energy (the energy difference between the reactants and the highest-energy transition state) can be determined, which allows for the prediction of reaction rates. rsc.org

For the reaction of this compound with an alkyne (an azide-alkyne cycloaddition), computational studies can distinguish between different possible mechanisms:

A concerted mechanism: Where the two new bonds form simultaneously through a single transition state.

A stepwise mechanism: Involving the formation of an intermediate, which then proceeds to the product through a second transition state. rsc.org

By comparing the activation energies of different pathways, chemists can predict which mechanism is more favorable and what factors (e.g., solvent, catalyst, substituents) might influence the reaction outcome. rsc.org For example, in the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), computational studies have been essential in understanding the role of the copper catalyst in lowering the activation barrier and controlling the regioselectivity of the reaction. rsc.org These computational methods provide a foundational understanding for predicting the reactive behavior of the azide group in this compound.

Prediction of Spectroscopic Properties for Structural Characterization

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which serve as a valuable tool for structural characterization and the interpretation of experimental spectra. semanticscholar.org By calculating properties like vibrational frequencies (IR and Raman), nuclear magnetic shielding (NMR), and electronic transitions (UV-Vis), a theoretical spectrum can be generated and compared directly with experimental results.

Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. The results provide a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., C=O stretch, N≡N stretch, C-H bend). semanticscholar.org Comparing the calculated frequencies with an experimental FT-IR spectrum helps in assigning the observed bands to their corresponding molecular motions. Often, calculated frequencies are scaled by a factor to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity. semanticscholar.org This comparison is a powerful method for confirming the molecular structure.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Structurally Similar Aromatic Azide This table illustrates the typical agreement between experimental data and theoretical predictions (DFT/B3LYP) for the assignment of key vibrational modes.

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3130 - 2870 | 3150 - 2900 |

| Azide (N₃) Asymmetric Stretch | 2120 | 2115 |

| Carbonyl (C=O) Stretch | ~1770 | ~1765 |

| Aromatic C=C Stretch | 1600 | 1595 |

| Azide (N₃) Symmetric Stretch | 1290 | 1285 |

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. This is achieved by calculating the magnetic shielding tensor for each nucleus. The predicted chemical shifts can then be compared to the experimental NMR spectrum to aid in signal assignment, especially for complex molecules.

By providing a theoretical framework to understand experimental data, computational spectroscopy plays a crucial role in the unambiguous characterization of compounds like this compound.

Advanced Research Directions and Future Perspectives

Innovations in Synthetic Accessibility and Green Chemistry Approaches

The synthesis of 4-azidobenzoyl chloride and related aryl azides has traditionally relied on multi-step processes involving diazotization of anilines followed by azidation. cjps.org A typical laboratory-scale synthesis starts from 4-aminobenzoic acid, which is treated with hydrochloric acid and sodium nitrite (B80452) to form a diazonium salt. Subsequent reaction with sodium azide (B81097) yields 4-azidobenzoic acid, which is then converted to the final acyl chloride product using a chlorinating agent like thionyl chloride. ucl.ac.uknih.gov While effective, these methods often involve hazardous intermediates and solvents, prompting a shift towards more sustainable and safer synthetic strategies.

Innovations in this area are increasingly aligned with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. fudan.edu.cn A significant advancement is the development of one-pot syntheses and the use of safer reagents. For instance, methods utilizing arenediazonium tosylates as stable and water-soluble alternatives to traditional diazonium salts allow for the clean and high-yield formation of aryl azides in water at room temperature, completely avoiding the need for metal catalysts. rsc.orgnanosoftpolymers.com Another green approach involves the copper-catalyzed azidation of aryl halides, which offers an alternative route from different starting materials under milder conditions. mdpi.com

Future research will likely focus on refining these methods and exploring novel catalytic systems that are more efficient and environmentally benign. The use of bio-based solvents, such as Cyrene™, which is derived from waste cellulose, is an emerging area in related chemical transformations and could be adapted for the synthesis of this compound precursors, further reducing the environmental footprint. purdue.edu The development of continuous flow processes is another promising direction, offering improved safety, scalability, and consistency by minimizing the accumulation of potentially unstable azide intermediates. fudan.edu.cn

Table 1: Comparison of Synthetic Approaches for Aryl Azides

| Method | Key Reagents | Advantages | Disadvantages | Green Chemistry Alignment |

|---|---|---|---|---|

| Traditional Diazotization | 4-Aminobenzoic acid, NaNO₂, NaN₃, SOCl₂ | Well-established, high yield | Use of hazardous diazonium salts, potentially toxic solvents | Low |

| Arenediazonium Tosylates | Aromatic amines, p-TsOH, NaN₃ | Safer, stable intermediates, avoids metal catalysts, aqueous conditions | May have substrate limitations | High |

| Copper-Catalyzed Azidation | Aryl halides, NaN₃, CuI catalyst | Milder conditions, alternative starting materials | Requires metal catalyst, potential for metal contamination | Medium |

| Future Flow Chemistry | (Various) | Enhanced safety, scalability, precise control | Requires specialized equipment | High |

Integration into Multi-Omics and High-Throughput Screening Platforms

This compound is a foundational reagent for constructing sophisticated molecular probes used in chemical biology and proteomics. Its primary role is in photoaffinity labeling, a powerful technique to identify and study biomolecular interactions directly within complex biological systems. nih.govnanosoftpolymers.com When the azide group is irradiated with UV light, it forms a highly reactive nitrene intermediate that can insert into nearby C-H, N-H, or O-H bonds, creating a stable covalent link to an interacting protein or other biomolecule. cjps.orgnanosoftpolymers.com

This capability is central to its integration into multi-omics research, particularly in the field of chemical proteomics. Derivatives of this compound are used to create affinity-based probes where a molecule of interest (like a drug candidate) is tethered to the photo-reactive azidobenzoyl group. These probes allow for activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP), which aim to map the entire protein interaction landscape of a small molecule. mdpi.comscilit.com By capturing and subsequently identifying these protein targets using mass spectrometry, researchers can elucidate a drug's mechanism of action or uncover off-target effects, providing critical data for multi-omics analysis that correlates proteomic changes with transcriptomic or metabolomic data. researchgate.netresearchgate.net

Furthermore, the principles of photo-activation are being adapted for high-throughput screening (HTS) platforms. ucl.ac.ukpurdue.edu HTS assays can be designed to screen large chemical libraries for compounds that disrupt a specific protein-protein interaction. In such a setup, a photo-reactive probe based on the 4-azidobenzoyl scaffold can be used to label a target protein. The signal generated from this labeling event can be measured in a high-throughput format (e.g., using fluorescence), and a decrease in signal would indicate that a library compound is successfully competing for the binding site. mdpi.com This enables the rapid identification of new therapeutic leads that modulate protein function.

Table 2: Applications in Proteomics and Screening

| Application Area | Technique | Role of Azidobenzoyl Moiety | Outcome |

|---|---|---|---|

| Proteomics | Photoaffinity Labeling | Covalently captures interacting proteins upon UV activation | Identification of drug targets, binding partners |

| Chemical Proteomics | Activity-Based Protein Profiling (ABPP) | Forms the reactive group on probes to profile enzyme activity | Mapping of enzyme activity across the proteome |

| Drug Discovery | High-Throughput Screening (HTS) | Enables development of photo-activatable assays | Identification of inhibitors of protein-protein interactions |

| Multi-Omics | Integrated Data Analysis | Provides the proteomic data layer (protein targets) | Holistic understanding of cellular responses to stimuli |

Advanced Drug Delivery Systems and Nanomedicine Applications

In the realm of nanomedicine, this compound serves as a critical linker and cross-linker for the design of advanced drug delivery systems. Its utility stems from both the photo-reactive nature of the azide group and the azide's role as a key functional group for "click chemistry"—specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ucl.ac.uknanosoftpolymers.com These chemistries allow for the precise construction and functionalization of nanoparticles and hydrogels for therapeutic purposes.

One major application is in the fabrication of stabilized drug-loaded nanoparticles. Photo-cross-linking, initiated by the UV activation of azide groups introduced onto polymers or proteins using this compound, can be used to form stable, size-controlled nanostructures. rsc.orgmdpi.com This method avoids the need for potentially toxic chemical cross-linkers and can be performed under mild conditions, which is crucial for preserving the activity of encapsulated biologic drugs. These nanoparticles can be engineered to release their therapeutic payload in response to specific stimuli within the body, such as the acidic microenvironment of a tumor. mdpi.com

Moreover, the azide group is instrumental in creating targeted delivery vehicles. Through CuAAC, polymers functionalized with azides can be "clicked" onto targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors. cjps.orgpurdue.edu This strategy allows for the creation of nanoparticles that selectively accumulate in diseased tissues, such as tumors, thereby increasing the therapeutic efficacy of the encapsulated drug while minimizing systemic side effects. nih.gov this compound provides a straightforward method to introduce the necessary azide handles onto polymeric scaffolds used for this purpose. nanosoftpolymers.com

Hydrogels are another class of biomaterials where this compound finds application. Photo-cross-linkable hydrogels can be formed by modifying natural or synthetic polymers with the azidobenzoyl group. sigmaaldrich.com These materials can encapsulate therapeutic agents and are often used as depots for sustained, localized drug release in applications ranging from wound healing to tissue engineering. nih.govresearchgate.net

Novel Material Design for Sensors and Actuators

The unique photochemical properties of the azidobenzoyl group are being exploited in the design of next-generation sensors and actuators. The ability to form covalent bonds upon light exposure makes it an ideal tool for the stable and spatially-controlled modification of material surfaces.

In sensor development, this compound is used to functionalize sensor surfaces for the covalent immobilization of biorecognition elements like antibodies, enzymes, or DNA strands. mdpi.com This can be achieved through two primary strategies. The first is photo-immobilization, where a surface is coated with a polymer functionalized with azidobenzoyl groups. Subsequent exposure to UV light through a mask allows for the spatially-defined attachment of biomolecules, enabling the creation of miniaturized, multiplexed biosensor arrays. nih.gov The second strategy leverages the azide group for click chemistry. A sensor surface, such as a gold nanoparticle or carbon nanotube, can be modified with an azide-terminated molecule. nih.govmdpi.com This creates a versatile platform for the highly specific and stable attachment of any alkyne-modified probe molecule, leading to robust and sensitive detection systems. nanosoftpolymers.com

In the field of smart materials, this compound is a valuable component in the synthesis of photo-responsive actuators—materials that change shape or move when exposed to light. fudan.edu.cn The photo-cross-linking ability of the azide group can be used to alter the mechanical properties of a polymer network, inducing contraction or expansion. A more advanced approach involves using this compound to synthesize azide-functionalized monomers. These monomers can then be polymerized using click chemistry to create highly ordered polymer networks, such as liquid crystal elastomers. rsc.org These materials can exhibit complex, reversible shape changes in response to light or heat, opening up possibilities for their use in soft robotics, artificial muscles, and biomedical devices. ucl.ac.ukrsc.org The azobenzene (B91143) moiety, a related chemical structure, is well-known for its photo-isomerization properties that drive actuation, and research into azidobenzoyl-containing polymers explores similar light-induced mechanical responses. cjps.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-azidobenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves diazotization and azide substitution. A common approach starts with 4-aminobenzoic acid, which is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent diazotization with sodium nitrite (NaNO₂) in acidic media, followed by azide substitution (e.g., NaN₃), yields the final product. Reaction conditions such as temperature (0–5°C for diazotization), stoichiometry of SOCl₂ (excess to drive esterification), and inert atmosphere (to prevent azide decomposition) critically impact yield. For example, demonstrates the use of SOCl₂ in anhydrous conditions for synthesizing azidobenzoyl derivatives, emphasizing the need for rigorous moisture control .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl carbon (δ ~165–170 ppm). reports NMR analysis using CDCl₃ or CD₃OD as solvents, with TMS as a reference .

- IR Spectroscopy : The azide group (N₃) shows a strong absorption band near ~2100 cm⁻¹, while the carbonyl (C=O) appears at ~1750 cm⁻¹. highlights IR analysis using ZnSe plates .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 197.6 (C₇H₄ClN₃O) confirm molecular weight. notes the use of electron ionization MS for azide derivatives .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats. specifies glove compatibility testing and full-face protection for benzoyl chloride derivatives .

- Ventilation : Work in a fume hood to avoid inhalation (respirators required for high concentrations) .

- Decomposition Risks : Azides are shock-sensitive; avoid friction, heat, or metal contact. Store in cool, dark conditions ( recommends segregated waste storage to prevent unintended reactions) .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound during storage and reaction processes?

Methodological Answer:

- Storage : Store under argon at –20°C in amber glass vials to prevent photodegradation. and recommend anhydrous conditions for similar acyl chlorides to avoid hydrolysis .

- Inert Atmospheres : Use Schlenk lines or gloveboxes during reactions. emphasizes anhydrous ethanol and glacial acetic acid as solvents to suppress side reactions .

Q. What strategies exist for resolving conflicting spectral data when characterizing this compound derivatives?

Methodological Answer:

- Cross-Validation : Combine NMR (¹H, ¹³C, DEPT-135) with high-resolution MS (HRMS) to confirm molecular formulas. resolves ambiguities in azide derivatives using 500 MHz NMR and LC-MS .

- Isotopic Labeling : Use ¹⁵N-labeled NaN₃ to track azide incorporation via MS/MS fragmentation patterns.

Q. How does this compound perform in photoaffinity labeling applications compared to other benzoyl chloride derivatives?

Methodological Answer: The azido group enables UV-induced crosslinking (λ = 254–365 nm) for trapping transient biomolecular interactions. demonstrates its use in synthesizing photoactive glycosides, where 4-azidobenzoyl esters showed >90% monofunctionalization efficiency, outperforming nitrobenzoyl analogs in selectivity . Stability in aqueous buffers (pH 7–8) is critical; pre-experimentally validate half-life using UV-Vis () .

Q. What analytical methods are most effective in detecting trace decomposition products of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate decomposition products (e.g., benzoic acid from hydrolysis). employs LC-MS for purity assessment .

- TLC Monitoring : recommends silica TLC (solvent A: ethyl acetate/hexane) to detect residual starting materials or azide byproducts .

Q. How can researchers validate the purity of this compound following synthesis, and what are common contaminants?

Methodological Answer:

- Melting Point Analysis : Compare observed mp (e.g., 83–87°C for analogs in ) with literature values .

- Elemental Analysis : Verify C/H/N/Cl ratios (theoretical: C 42.57%, H 2.04%, N 21.21%, Cl 17.93%).

- Common Contaminants : Unreacted 4-aminobenzoic acid (detectable via IR amine bands) or hydrolyzed benzoic acid (HPLC retention time shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.